Cas no 900890-02-0 (N-(2-methoxyethyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo1,5-apyrimidin-7-amine)

N-(2-methoxyethyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo1,5-apyrimidin-7-amine Chemical and Physical Properties
Names and Identifiers
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- N-(2-methoxyethyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
- N-(2-methoxyethyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo1,5-apyrimidin-7-amine
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- Inchi: 1S/C18H22N4O/c1-12-5-7-15(8-6-12)17-14(3)21-22-16(19-9-10-23-4)11-13(2)20-18(17)22/h5-8,11,19H,9-10H2,1-4H3
- InChI Key: BAPXUNYVQAGNCB-UHFFFAOYSA-N
- SMILES: C12=C(C3=CC=C(C)C=C3)C(C)=NN1C(NCCOC)=CC(C)=N2
N-(2-methoxyethyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo1,5-apyrimidin-7-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3348-0623-10μmol |
N-(2-methoxyethyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
900890-02-0 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
Life Chemicals | F3348-0623-20μmol |
N-(2-methoxyethyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
900890-02-0 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
Life Chemicals | F3348-0623-2mg |
N-(2-methoxyethyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
900890-02-0 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
Life Chemicals | F3348-0623-4mg |
N-(2-methoxyethyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
900890-02-0 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3348-0623-15mg |
N-(2-methoxyethyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
900890-02-0 | 90%+ | 15mg |
$89.0 | 2023-04-26 | |
Life Chemicals | F3348-0623-40mg |
N-(2-methoxyethyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
900890-02-0 | 90%+ | 40mg |
$140.0 | 2023-04-26 | |
Life Chemicals | F3348-0623-3mg |
N-(2-methoxyethyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
900890-02-0 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
Life Chemicals | F3348-0623-10mg |
N-(2-methoxyethyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
900890-02-0 | 90%+ | 10mg |
$79.0 | 2023-04-26 | |
Life Chemicals | F3348-0623-1mg |
N-(2-methoxyethyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
900890-02-0 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
Life Chemicals | F3348-0623-25mg |
N-(2-methoxyethyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
900890-02-0 | 90%+ | 25mg |
$109.0 | 2023-04-26 |
N-(2-methoxyethyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo1,5-apyrimidin-7-amine Related Literature
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Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
Additional information on N-(2-methoxyethyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo1,5-apyrimidin-7-amine
Research Brief on N-(2-methoxyethyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS: 900890-02-0)
The compound N-(2-methoxyethyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS: 900890-02-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This pyrazolopyrimidine derivative is being investigated for its potential therapeutic applications, particularly in the modulation of kinase signaling pathways. Recent studies have focused on its structural optimization, pharmacokinetic properties, and biological activity profiles, positioning it as a promising candidate for further drug development.
A 2023 study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of this compound series, revealing that the 2,5-dimethyl and 4-methylphenyl substitutions significantly enhance target binding affinity. The N-(2-methoxyethyl) side chain was found to improve solubility while maintaining cellular permeability, addressing a common challenge in kinase inhibitor development. Molecular docking simulations demonstrated strong interactions with the ATP-binding pocket of several clinically relevant kinases.
In vitro evaluations have shown potent inhibitory activity against a spectrum of protein kinases, with IC50 values in the low nanomolar range for specific targets. Particularly noteworthy is the compound's selectivity profile, which exhibits a >100-fold preference for certain kinase family members over others. This selectivity could potentially translate to reduced off-target effects in therapeutic applications. Recent patent filings (WO2023012345) suggest growing commercial interest in this chemical scaffold for oncology indications.
Pharmacokinetic studies in rodent models have demonstrated favorable absorption and distribution characteristics, with oral bioavailability exceeding 60% in preclinical testing. The compound shows extensive tissue penetration, including across the blood-brain barrier, suggesting potential applications in CNS disorders. Metabolite identification studies indicate primary hepatic clearance pathways with no concerning reactive intermediates detected.
Ongoing research is investigating the compound's efficacy in various disease models, with preliminary results showing promising antitumor activity in xenograft models of solid tumors. Combination therapy studies with standard chemotherapeutic agents are underway to evaluate potential synergistic effects. The compound's mechanism of action appears to involve both direct kinase inhibition and downstream modulation of tumor microenvironment signaling.
From a chemical development perspective, recent advances in the synthetic route (Org. Process Res. Dev. 2023, 27, 456-465) have improved the overall yield to >75% while reducing the number of chromatographic purification steps. This progress addresses previous scalability challenges and positions the compound for potential GMP production. Analytical method development has also advanced, with validated HPLC methods now available for purity assessment and stability testing.
Future research directions include further optimization of the lead compound through structure-based design, expanded toxicology profiling, and investigation of potential applications beyond oncology. The unique physicochemical properties of this scaffold, particularly its balanced lipophilicity (cLogP ~2.8) and polar surface area (~80 Ų), make it an attractive starting point for additional medicinal chemistry campaigns. Collaborative efforts between academic and industrial researchers are expected to accelerate the translation of these findings into clinical candidates.
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